3-Thien-3-ylbenzoyl chloride
CAS No.: 886851-34-9
Cat. No.: VC2262546
Molecular Formula: C11H7ClOS
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886851-34-9 |
---|---|
Molecular Formula | C11H7ClOS |
Molecular Weight | 222.69 g/mol |
IUPAC Name | 3-thiophen-3-ylbenzoyl chloride |
Standard InChI | InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |
Standard InChI Key | DWIHFQLHAQZZSL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Thien-3-ylbenzoyl chloride consists of a benzoyl chloride (C₆H₅COCl) backbone with a thiophene ring substituted at position 3 of the benzene ring. The thiophene is attached through its position 3, creating a unique electronic environment. This structural arrangement contributes to the compound's reactivity profile and potential applications in heterocyclic chemistry.
Structural Feature | Description |
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Molecular Formula | C₁₁H₇ClOS (inferred) |
Core Structure | Benzoyl chloride with 3-substituted thiophene |
Functional Groups | Acyl chloride (-COCl), thiophene |
Connectivity | Thiophene connected at position 3 of benzene and through position 3 of thiophene |
Physical Properties
The physical properties of 3-Thien-3-ylbenzoyl chloride can be inferred from similar compounds such as 3-Isopropylbenzoyl chloride and 2-(Thiophen-2-yl)benzoyl chloride. Based on structural analogies, the following properties are expected:
Chemical Reactivity
The reactivity of 3-Thien-3-ylbenzoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The presence of the thiophene group also influences its electronic properties and reactivity patterns.
Reaction Type | Expected Behavior |
---|---|
Hydrolysis | Rapid reaction with water to form 3-thien-3-ylbenzoic acid |
Alcoholysis | Reaction with alcohols to form corresponding esters |
Amidation | Reaction with amines to form amides |
Friedel-Crafts Acylation | Potential use as an acylating agent in organic synthesis |
Cross-coupling | May participate in metal-catalyzed coupling reactions |
Synthesis and Preparation Methods
From Corresponding Carboxylic Acid
The most common method involves converting 3-thien-3-ylbenzoic acid to the acyl chloride using chlorinating agents:
Reagent | Reaction Conditions | Expected Yield |
---|---|---|
Thionyl chloride (SOCl₂) | Reflux, 2-4 hours, inert atmosphere | 75-90% |
Oxalyl chloride ((COCl)₂) | DCM, catalytic DMF, room temperature, 1-2 hours | 80-95% |
Phosphorus pentachloride (PCl₅) | Neat or in solvent, 60-80°C | 70-85% |
From 3-Thien-3-ylbenzaldehyde
An alternative route may involve oxidation of 3-thien-3-ylbenzaldehyde followed by chlorination:
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Oxidation of 3-thien-3-ylbenzaldehyde to 3-thien-3-ylbenzoic acid using oxidizing agents such as potassium permanganate or sodium chlorite
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Subsequent conversion to the acyl chloride using chlorinating agents as described above
Applications and Uses
Organic Synthesis
As an acyl chloride, 3-Thien-3-ylbenzoyl chloride serves as a versatile building block in organic synthesis:
Application | Description |
---|---|
Ester Formation | Synthesis of 3-thien-3-ylbenzoate esters for use in liquid crystals and materials science |
Amide Synthesis | Preparation of amides for pharmaceutical intermediates |
Heterocyclic Chemistry | Construction of complex heterocyclic systems containing both thiophene and other functional groups |
Cross-coupling Reactions | Potential use in transition metal-catalyzed coupling reactions |
Pharmaceutical Applications
The structural features of 3-Thien-3-ylbenzoyl chloride make it potentially valuable in pharmaceutical development:
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As a precursor for biologically active compounds containing thiophene moieties
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For the synthesis of potential kinase inhibitors and other enzyme-targeting drugs
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In the development of structure-activity relationship studies for drug discovery
Materials Science
The thiophene moiety offers interesting electronic properties that could be exploited in materials science applications:
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Synthesis of conjugated systems for organic electronics
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Development of conductive polymers
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Preparation of materials with unique optical properties
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 3-Thien-3-ylbenzoyl chloride have been identified and may share similar properties or applications:
Synthetic Derivatives
Potential synthetic derivatives of 3-Thien-3-ylbenzoyl chloride include:
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Esters (formed by reaction with alcohols)
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Amides (formed by reaction with amines)
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Ketones (formed through Friedel-Crafts acylation)
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Reduced forms such as alcohols and aldehydes
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